Cas no 1355233-27-0 (1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol)
![1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol structure](https://www.kuujia.com/scimg/cas/1355233-27-0x500.png)
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol
- 3-Pyridinemethanol, 6-(2,3-dihydro-1H-indol-1-yl)-α,4-dimethyl-
-
- Inchi: 1S/C16H18N2O/c1-11-9-16(17-10-14(11)12(2)19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3
- InChI Key: JYSKSXRYSNUFHA-UHFFFAOYSA-N
- SMILES: C(O)(C1=C(C)C=C(N2C3=C(C=CC=C3)CC2)N=C1)C
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500400-1g |
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol |
1355233-27-0 | 97% | 1g |
$1061 | 2023-01-10 |
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol Related Literature
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol: A Comprehensive Overview
1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol (CAS No. 1355233-27-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications due to its interactions with various biological targets. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this intriguing molecule.
The chemical structure of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol is composed of a pyridine ring substituted with a methyl group at the 4-position and an ethyl group at the 3-position. The ethyl group is further substituted with a 2,3-dihydroindole moiety at the 6-position. This intricate arrangement of functional groups imparts unique physical and chemical properties to the compound, making it a subject of extensive study in both academic and industrial settings.
Synthesis of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol involves several steps, typically starting from readily available starting materials. One common approach involves the reaction of 4-methylpyridine with an appropriate indole derivative under controlled conditions. The subsequent functionalization and substitution reactions are carefully optimized to achieve high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes, contributing to the scalability and cost-effectiveness of the compound's production.
The biological activities of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated its ability to modulate specific G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes and disease states.
In the context of drug discovery and development, 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol has shown promise as a lead compound for the treatment of neurological disorders. Its interaction with GPCRs suggests potential applications in conditions such as Parkinson's disease and Alzheimer's disease. Preclinical studies have reported favorable pharmacokinetic profiles and low toxicity levels, further supporting its potential as a therapeutic agent.
Recent research has also explored the use of 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol in combination therapies. Combining this compound with other drugs has been shown to enhance therapeutic efficacy while reducing side effects. This synergistic approach is particularly relevant in the treatment of complex diseases where multiple pathways are involved.
Beyond its therapeutic potential, 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol has also found applications in chemical biology research. Its unique structural features make it an excellent tool for probing specific biological processes and understanding molecular mechanisms. For example, it has been used to study receptor-ligand interactions and signal transduction pathways in cellular systems.
In conclusion, 1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol (CAS No. 1355233-27-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
1355233-27-0 (1-[6-(2,3-Dihydro-indol-1-yl)-4-methyl-pyridin-3-yl]-ethanol) Related Products
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)



